molecular formula C10H11BrN2O B13169747 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one

Cat. No.: B13169747
M. Wt: 255.11 g/mol
InChI Key: LCQCQGHYBUHWTL-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features a bromine atom at the 7th position and an aminoethyl group at the 3rd position of the indole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one typically involves the bromination of an indole precursor followed by the introduction of the aminoethyl group. One common method involves the bromination of 2,3-dihydro-1H-indol-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 7-bromo-2,3-dihydro-1H-indol-2-one. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group at the 3rd position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amination steps to ensure consistent quality and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can produce a variety of substituted indoles with different functional groups.

Scientific Research Applications

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows it to mimic the structure of neurotransmitters, enabling it to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for studying the effects of halogenation on indole-based molecules.

Biological Activity

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a bromine atom and an aminoethyl side chain. Its molecular formula is C9H10BrN2OC_9H_{10}BrN_2O, and it exhibits properties that make it a subject of interest in pharmacological research. The presence of both amino and bromine groups contributes to its distinct chemical behavior.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
  • Antibacterial Activity : Preliminary studies suggest potential antibacterial effects against various strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation .
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell growth in vitro. For instance, it was tested against several cancer lines, showing significant cytotoxicity with IC50 values indicating effectiveness at low concentrations .
  • Receptor Modulation : It has been suggested that the compound interacts with specific receptors and enzymes, modulating their activity and influencing cellular pathways related to growth and apoptosis.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Binding Affinity : Studies indicate that the compound can bind to melatonin receptors (MT1 and MT2), although its affinity is lower compared to melatonin itself .
  • Cellular Pathways : By binding to these receptors, the compound may alter signaling pathways that govern cellular responses, potentially leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
5-bromoindoleBromine substitution on the indole ringPrecursor for various indole derivatives
OxindoleOxidized form of indoleExhibits distinct biological activities
Indole-3-acetic acidNaturally occurring indole derivativeInvolved in plant growth regulation
7-bromooxindoleRelated structure with brominePotentially different pharmacological effects

The distinct substitution pattern of this compound imparts unique chemical properties that differentiate it from other indole derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

  • In Vitro Studies : Research demonstrated that treatment with this compound led to significant cell death in cancer cell lines such as MCF-7 and HCT-116. The IC50 values ranged from 7.36 µM to 12.41 µM across different tests .
  • Mechanistic Insights : In studies focusing on receptor binding assays, the compound exhibited varying degrees of receptor affinity compared to established drugs like melatonin, suggesting a potential role as a therapeutic agent .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

3-(2-aminoethyl)-7-bromo-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11BrN2O/c11-8-3-1-2-6-7(4-5-12)10(14)13-9(6)8/h1-3,7H,4-5,12H2,(H,13,14)

InChI Key

LCQCQGHYBUHWTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C2CCN

Origin of Product

United States

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